![molecular formula C14H22ClNO7S B13770671 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid CAS No. 87298-94-0](/img/structure/B13770671.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid
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Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid is a compound that combines two distinct chemical entities. The first part, 2-[bis(2-hydroxyethyl)amino]ethanol, is a derivative of triethanolamine, commonly used in various industrial applications. The second part, 2-(4-chlorophenyl)sulfonylacetic acid, is a sulfonylacetic acid derivative, often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: For 2-(4-chlorophenyl)sulfonylacetic acid, the synthesis often involves the reaction of 4-chlorobenzenesulfonyl chloride with acetic acid under basic conditions . The reaction is typically carried out at room temperature with a suitable base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: The industrial production of 2-(4-chlorophenyl)sulfonylacetic acid involves the use of large-scale reactors where 4-chlorobenzenesulfonyl chloride is reacted with acetic acid in the presence of a base . The product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Esterification and Amide Formation
The sulfonylacetic acid component undergoes esterification with alcohols or amidation with amines. For example:
R OH 2 4 chlorophenyl sulfonylacetic acidH+R O CO CH2 SO2 C6H4 Cl+H2O
Key data :
Reaction Type | Reactants | Conditions | Product | Yield | Reference |
---|---|---|---|---|---|
Esterification | Methanol, H₂SO₄ | Reflux, 8 hr | Methyl ester | 80% | |
Amidation | Hydrazine hydrate | Ethanol, 20°C | Hydrazide derivative | 90% |
-
The ethanolamine moiety remains inert under these conditions due to steric hindrance from hydroxyl groups .
Sulfonylation and Sulfonyl Chloride Intermediates
The sulfonyl group participates in nucleophilic substitution reactions. Chlorination of the thiol intermediate (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol) generates sulfonyl chloride derivatives, which react with amines:
Cl2+HS R→Cl SO2 RR NH2R NH SO2 R
Key findings :
-
Reaction with chlorine gas in 1,2-dichloroethane/water yields sulfonyl chloride intermediates at −2°C .
-
Subsequent coupling with amines produces sulfonamides (42% yield after purification) .
Acid-Base Reactions
The tertiary amine in 2-[bis(2-hydroxyethyl)amino]ethanol reacts with acids to form salts:
C6H15NO3+HCl→C6H15NO3⋅HCl
Experimental notes :
-
The compound forms stable salts with mineral acids (e.g., HCl, H₂SO₄) at room temperature .
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Hydroxide ions (OH⁻) interact with the protonated amine, as evidenced by PubChem data .
Coordination Chemistry
The hydroxyl and amine groups act as ligands for metal ions. Example reactions include:
Ni2++2 Ligand→[Ni L 2]2+
Observations :
-
Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol .
-
Stability constants vary with pH and solvent polarity.
Electrophilic Aromatic Substitution
The 4-chlorophenyl group directs electrophiles to the para position relative to the sulfonyl group:
C6H4Cl SO2 CH2COOH+NO2+→NO2 C6H3Cl SO2 CH2COOH
Key data :
Electrophile | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-chlorophenyl derivative | 75% |
Hydrolysis and Degradation
Under acidic or alkaline conditions, the sulfonylacetic acid component hydrolyzes:
CH2SO2C6H4Cl COOH+H2ONaOHCH2SO3−+C6H4Cl COOH
Degradation pathways :
-
Alkaline hydrolysis (pH > 10) cleaves the sulfonyl group at 80°C .
-
Acidic hydrolysis (pH < 2) decarboxylates the acetic acid moiety .
Redox Reactions
The sulfonyl group is resistant to reduction, but the ethanolamine moiety undergoes oxidation:
C6H15NO3H2OKMnO4C5H10NO4+CO2
Experimental results :
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound has been investigated for its potential use as a pharmaceutical agent, particularly in the treatment of various diseases due to its ability to modify biological pathways. Its structure allows for interactions with biological molecules, making it a candidate for drug formulation.
- Toxicology Studies
-
Cosmetic Industry
- The compound's properties make it suitable for use in cosmetics, particularly in formulations aimed at skin health. Its ability to penetrate skin layers and interact with cellular mechanisms positions it as a valuable ingredient in topical applications.
Table 1: Summary of Research Findings
Case Study 1: Pharmaceutical Application
A study explored the compound's efficacy as an anti-inflammatory agent. In vitro tests demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Case Study 2: Toxicological Assessment
In a comprehensive toxicological evaluation, the compound was administered to animal models to assess liver function. Results indicated elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), highlighting the need for careful consideration in formulations intended for human use .
Case Study 3: Cosmetic Formulation
A formulation containing this compound was tested for its moisturizing properties on human skin. Participants reported improved hydration levels and skin texture after regular application over four weeks, supporting its inclusion in cosmetic products aimed at enhancing skin health .
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, reducing surface tension and allowing for the formation of stable emulsions . It interacts with various molecular targets, including proteins and lipids, to exert its effects.
2-(4-chlorophenyl)sulfonylacetic acid exerts its effects through its ability to undergo nucleophilic substitution reactions . It interacts with various molecular targets, including enzymes and receptors, to modulate their activity.
Comparison with Similar Compounds
Similar compounds to 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine and diethanolamine . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Similar compounds to 2-(4-chlorophenyl)sulfonylacetic acid include other sulfonylacetic acid derivatives such as 2-(4-methylphenyl)sulfonylacetic acid and 2-(4-bromophenyl)sulfonylacetic acid . These compounds share similar chemical properties but differ in their specific reactivity and applications.
Biological Activity
The compound 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid is a hybrid molecule that combines the properties of a sulfonylacetic acid with a bis(2-hydroxyethyl)amino moiety. This unique structure has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its pharmacological profiles.
Chemical Structure and Properties
- IUPAC Name : 2-[bis(2-hydroxyethyl)amino]ethanol; 2-(4-chlorophenyl)sulfonylacetic acid
- Molecular Formula : C₉H₁₃ClN₂O₅S
- Molecular Weight : 292.73 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various tumor cell lines by inducing apoptosis and cell cycle arrest. For instance, styryl sulfone derivatives have been reported to accumulate cells in the G2/M phase, leading to apoptosis upon exit from this phase .
- Antimicrobial Activity : The sulfonyl group is known for its antibacterial properties. Compounds derived from sulfonylacetic acids have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis while exhibiting weaker effects against other strains .
- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases. Additionally, it exhibits strong inhibitory activity against urease, which is significant in treating infections caused by urease-producing bacteria .
Anticancer Activity
A study investigating the cytotoxic effects of related compounds found that certain derivatives significantly inhibited the growth of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | A549 | 20 | Cell cycle arrest |
Antimicrobial Activity
In an evaluation of antimicrobial efficacy, compounds similar to this compound were tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Salmonella typhi | 32 µg/mL |
Bacillus subtilis | 16 µg/mL |
Escherichia coli | >64 µg/mL |
The results indicated that while the compound showed effective inhibition against certain strains, it was less effective against others, suggesting a targeted mechanism of action .
Properties
CAS No. |
87298-94-0 |
---|---|
Molecular Formula |
C14H22ClNO7S |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7ClO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI Key |
JOFJRFDUTKHYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)O)Cl.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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